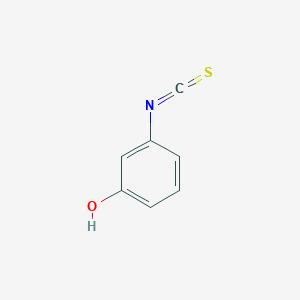

3-Isothiocyanatophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-isothiocyanatophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c9-7-3-1-2-6(4-7)8-5-10/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZDLMGVEVSNBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356150 | |

| Record name | 3-isothiocyanatophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3125-63-1 | |

| Record name | 3-isothiocyanatophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-isothiocyanatophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and purification of 3-Isothiocyanatophenol

An In-depth Technical Guide to the Synthesis and Purification of 3-Isothiocyanatophenol

Abstract

This compound is a bifunctional organic compound of significant interest in medicinal chemistry and drug development. Its unique structure, featuring both a nucleophile-reactive isothiocyanate group and a modifiable phenolic hydroxyl group, makes it a valuable synthon for creating diverse molecular architectures. This guide provides a comprehensive, field-proven framework for the synthesis, purification, and characterization of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind critical procedural choices, and establishes self-validating protocols to ensure reproducibility and high purity. It is intended for researchers, chemists, and drug development professionals who require a robust and reliable methodology for accessing this important chemical intermediate.

Introduction: The Strategic Value of this compound

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the R−N=C=S functional group. This group is a potent electrophile, readily reacting with nucleophiles such as amines and thiols, a property extensively utilized in bioconjugation and the synthesis of pharmacologically active thioureas.[1] this compound (m-hydroxyphenyl isothiocyanate) is particularly noteworthy. The meta-substitution of the hydroxyl and isothiocyanate groups on the aromatic ring provides a distinct electronic and steric profile, influencing the reactivity and conformational properties of its derivatives. Its application spans from the development of novel kinase inhibitors to probes for chemical biology.

This guide presents a detailed examination of the most reliable synthetic route from 3-aminophenol, followed by a critical analysis of purification strategies and rigorous methods for analytical characterization.

Synthesis: The Thiophosgene Route

The conversion of primary aromatic amines to isothiocyanates via thiophosgene is a classic and highly effective transformation.[2][3] While alternative reagents exist to circumvent the toxicity of thiophosgene, such as carbon disulfide or thiocarbonyl diimidazole, the direct thiophosgenation of 3-aminophenol remains a benchmark for efficiency and yield when executed with appropriate safety protocols.[4][5]

Reaction Mechanism and Rationale

The reaction proceeds through a two-step mechanism. First, the nucleophilic amino group of 3-aminophenol attacks the electrophilic carbon of thiophosgene (CSCl₂). This addition is followed by the elimination of a chloride ion to form an intermediate thiocarbamoyl chloride. In the second step, a base facilitates the elimination of hydrogen chloride (HCl) to yield the final isothiocyanate product.

Caption: High-level overview of the synthesis mechanism.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and prioritizes safety and control.

Table 1: Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example Scale) | Moles (mmol) | Notes |

| 3-Aminophenol | 109.13 | 5.46 g | 50.0 | Ensure high purity.[6] |

| Thiophosgene | 114.98 | 4.0 mL (6.04 g) | 52.5 | Use a slight excess (1.05 eq). Highly toxic.[7] |

| Calcium Carbonate (CaCO₃) | 100.09 | 10.0 g | 100.0 | Anhydrous, finely powdered. Acts as an HCl scavenger. |

| Dichloromethane (DCM) | - | 250 mL | - | Anhydrous solvent. |

| Hydrochloric Acid (1 M aq.) | - | 100 mL | - | For work-up. |

| Saturated NaCl (Brine) | - | 100 mL | - | For work-up. |

| Anhydrous Magnesium Sulfate | - | ~10 g | - | Drying agent. |

Procedure:

-

Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet. Ensure the setup is in a certified chemical fume hood.

-

Reagent Preparation: Charge the flask with 3-aminophenol (5.46 g) and calcium carbonate (10.0 g). Add 200 mL of anhydrous dichloromethane.

-

Inert Atmosphere: Purge the system with nitrogen and maintain a gentle positive pressure.

-

Cooling: Cool the resulting suspension to 0°C using an ice-water bath. Vigorous stirring is essential to maintain a fine suspension.

-

Thiophosgene Addition: Dissolve thiophosgene (4.0 mL) in 50 mL of anhydrous DCM and load it into the dropping funnel. Add the thiophosgene solution dropwise to the stirred suspension over a period of 60-90 minutes.

-

Causality: Slow addition is critical to control the exothermic reaction and prevent the formation of unwanted byproducts. The low temperature minimizes the volatility of thiophosgene.[8]

-

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., mobile phase 30% ethyl acetate in hexanes). The disappearance of the 3-aminophenol spot indicates completion.

-

Work-up - Filtration: Filter the reaction mixture through a pad of celite to remove the calcium carbonate and its salt byproduct (CaCl₂). Wash the filter cake with additional DCM (~50 mL).

-

Work-up - Aqueous Wash: Transfer the combined filtrate to a separatory funnel.

-

Wash with 1 M HCl (2 x 50 mL) to remove any unreacted aminophenol.

-

Wash with water (1 x 100 mL).

-

Wash with saturated brine (1 x 100 mL) to facilitate phase separation.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator under reduced pressure to yield the crude product, typically as a pale yellow or brown solid/oil.

Purification Strategies

The crude product from the synthesis will contain the desired this compound along with minor impurities. The choice of purification method depends on the nature of these impurities and the required final purity.

Caption: Decision workflow for purification.

Recrystallization

For crude material that is substantially pure, recrystallization is the most efficient method for obtaining high-purity crystalline product.

Protocol:

-

Solvent Selection: The key is to find a solvent or solvent system in which the compound is highly soluble when hot and poorly soluble when cold.[9] A hexane/ethyl acetate or toluene/hexane mixture often works well. Start by testing small amounts of the crude product in various solvents.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent (e.g., toluene) in small portions while heating the mixture on a hot plate until the solid just dissolves. Use the minimum amount of hot solvent necessary to form a saturated solution.[10]

-

Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

-

Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[11]

-

Crystallization: Allow the clear filtrate to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.[12]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[11]

-

Drying: Dry the purified pale yellow needles under vacuum.[13]

Column Chromatography

If recrystallization is ineffective due to the presence of multiple impurities with similar solubilities, silica gel column chromatography is the preferred alternative.[14]

Protocol:

-

Stationary Phase: Use silica gel (e.g., 230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate/hexanes) and gradually increase the polarity (e.g., to 20-30% ethyl acetate/hexanes).

-

Procedure:

-

Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.

-

Dissolve the crude product in a minimum amount of DCM and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Table 2: Comparison of Purification Techniques

| Parameter | Recrystallization | Column Chromatography |

| Principle | Differential solubility at varied temperatures. | Differential partitioning between phases. |

| Best For | Removing small amounts of impurities. | Separating complex mixtures or close-running spots. |

| Solvent Usage | Moderate. | High. |

| Time/Labor | Relatively fast and less labor-intensive. | Time-consuming and labor-intensive. |

| Scalability | Excellent for large quantities. | More challenging to scale up. |

| Typical Purity | Can achieve very high purity (>99%). | High purity (>98%) achievable. |

Analytical Characterization & Quality Control

Confirmation of the structure and assessment of purity are non-negotiable steps.

-

Appearance: Pure this compound should be a pale yellow crystalline solid (needles).[13]

-

Infrared (IR) Spectroscopy: This is a definitive technique for identifying the isothiocyanate group. Expect a very strong, sharp, and characteristic absorption band in the region of 2000-2200 cm⁻¹ due to the asymmetric N=C=S stretch.[15][16] A broad peak around 3200-3500 cm⁻¹ corresponding to the phenolic O-H stretch will also be present.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons in the region of δ 6.8-7.4 ppm, along with a broad singlet for the phenolic proton. The exact shifts and coupling patterns will confirm the meta-substitution pattern.

-

¹³C NMR Spectroscopy: The carbon spectrum will show aromatic signals and, most importantly, a signal for the isothiocyanate carbon (N=C=S) typically in the range of δ 130-140 ppm.

-

Mass Spectrometry (MS): Electron ionization (EI-MS) should show the molecular ion peak [M]⁺ at m/z ≈ 151.[17] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₇H₅NOS).

-

Purity Analysis (HPLC): Purity should be assessed by High-Performance Liquid Chromatography, typically using a C18 reverse-phase column with a water/acetonitrile or water/methanol gradient and UV detection. A purity of ≥98% is generally required for subsequent applications.[13]

Critical Safety and Handling Precautions

Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents.

-

Thiophosgene (CSCl₂):

-

Toxicity: Thiophosgene is extremely toxic, corrosive, and a potent lachrymator (induces tearing). Inhalation or skin contact can be fatal.[7][8]

-

Handling: ALL manipulations must be performed in a high-performance, certified chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminate), and a lab coat.[7][18]

-

Storage: Store in a cool, dry, well-ventilated area away from moisture, air, and incompatible materials under an inert atmosphere (e.g., nitrogen).[7][8]

-

Decontamination: Have a quench solution (e.g., 10% aqueous ammonia or 2 M NaOH) readily available to neutralize any spills and decontaminate glassware. The reaction with the base will decompose thiophosgene into less harmful products.

-

-

3-Aminophenol:

-

General:

-

Ensure an eyewash station and safety shower are immediately accessible.[7]

-

Dispose of all chemical waste in accordance with local, state, and federal regulations.

-

Conclusion

The synthesis and purification of this compound is a well-established but exacting process that demands careful attention to reaction conditions, purification strategy, and, above all, safety. The thiophosgene method, when performed with the controls outlined in this guide, provides a reliable and high-yielding route to the target compound. Subsequent purification by recrystallization offers an efficient path to high-purity material suitable for the most demanding applications in research and development. By understanding the causality behind each step, from dropwise addition to solvent selection, the practicing scientist can confidently and safely produce this compound of high quality and consistency.

References

-

Synthesis of Isothiocyanates: An Update. National Center for Biotechnology Information.[Link]

-

Material Safety Data Sheet - Thiophosgene 95-98%. Cole-Parmer.[Link]

-

Safety Measure to Follow When Working With Thiophosgene. Manas Chemicals.[Link]

-

Synthesis of Isothiocyanates: A Review. CHEMISTRY & BIOLOGY INTERFACE.[Link]

-

THIOPHOSGENE CAS Number - HAZARD SUMMARY. New Jersey Department of Health.[Link]

-

Understanding the Properties and Synthesis of (3-Isothiocyanatophenyl)methanol. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI.[Link]

-

Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI.[Link]

-

3-Aminophenol. PubChem, National Center for Biotechnology Information.[Link]

-

3-AMINOPHENOL EXTRA PURE MSDS. Loba Chemie.[Link]

-

IR absorption spectra of metal thiocyanates and isothiocyanates. ResearchGate.[Link]

-

Thiophosgene in Organic Synthesis. ResearchGate.[Link]

-

The infrared spectra of organic thiocyanates and isothiocyanates. Scilit.[Link]

-

Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv.[Link]

-

Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. PubMed, National Center for Biotechnology Information.[Link]

-

3-AMINO PHENOL - Safety Data Sheet. Suvchem.[Link]

-

Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers.[Link]

-

Isothiocyanate metabolism, distribution, and interconversion in mice following consumption of thermally processed broccoli sprouts or purified sulforaphane. PubMed Central, National Center for Biotechnology Information.[Link]

-

Recrystallization. University of California, Los Angeles.[Link]

-

This compound [CAS 3125-63-1]. Expert Synthesis Solutions.[Link]

- HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION.

-

Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry. PubMed, National Center for Biotechnology Information.[Link]

- WO2018153381A1 - High-purity isothiocyanate compound preparation method for industrial production.

-

Recrystallization-1.pdf. University of Massachusetts Lowell.[Link]

-

3-Bromophenyl isothiocyanate. NIST WebBook.[Link]

-

NMR Chemical Shifts of Trace Impurities. University of Wisconsin-Madison.[Link]

-

Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.[Link]

-

Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Colorado Boulder.[Link]

-

Supporting information for - The Royal Society of Chemistry. Royal Society of Chemistry.[Link]

-

Mass Spectra of Isothiocyanates. SciSpace.[Link]

-

Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PubMed Central, National Center for Biotechnology Information.[Link]

-

Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Indian Association for the Cultivation of Science.[Link]

-

Tools for Purifying the Product. ResearchGate.[Link]

-

How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.[Link]

-

Purification Techniques. Journal of New Developments in Chemistry.[Link]

-

Simultaneous Determination of Various Isothiocyanates by RP-LC Following Precolumn Derivatization with Mercaptoethanol. ResearchGate.[Link]

-

Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. ResearchGate.[Link]

-

P-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry. ResearchGate.[Link]

-

Mass spectrometric structure determination of metabolites of 3-[2-(N,N-dimethylaminomethyl)phenylthio]phenol. PubMed, National Center for Biotechnology Information.[Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. 3-Aminophenol | C6H7NO | CID 11568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Thiophosgene(463-71-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. researchgate.net [researchgate.net]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. esschemco.com [esschemco.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chemicalpapers.com [chemicalpapers.com]

- 17. guidechem.com [guidechem.com]

- 18. nj.gov [nj.gov]

- 19. lobachemie.com [lobachemie.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

An In-depth Technical Guide to 3-Isothiocyanatophenol (CAS: 3125-63-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Untapped Potential of a Bifunctional Scaffold

3-Isothiocyanatophenol stands as a compelling, yet underexplored molecule at the intersection of covalent chemistry and phenol-driven interactions. While the broader class of isothiocyanates has garnered significant attention for its therapeutic potential, this particular derivative, bearing a strategically placed hydroxyl group, offers unique opportunities for nuanced molecular design and targeted biological intervention. The presence of the phenolic hydroxyl group can significantly influence the molecule's solubility, electronic properties, and potential for hydrogen bonding, thereby modulating its reactivity and target engagement profile. This guide aims to provide a comprehensive technical overview of this compound, synthesizing established principles of isothiocyanate chemistry with predictive insights into its specific properties and applications. By elucidating its synthesis, reactivity, and potential biological significance, we seek to empower researchers to unlock the full potential of this versatile chemical entity.

Section 1: Physicochemical and Structural Characteristics

This compound is a bifunctional organic compound characterized by the presence of both a highly reactive isothiocyanate group and a phenolic hydroxyl group on a benzene ring. These functional groups are positioned meta to each other, which influences the electronic properties and reactivity of the molecule.

| Property | Value | Source(s) |

| CAS Number | 3125-63-1 | [1][2] |

| Molecular Formula | C₇H₅NOS | [1][3] |

| Molecular Weight | 151.19 g/mol | [1][3] |

| Appearance | Pale yellow needles | [1] |

| Melting Point | 59-62 °C | [2] |

| Solubility | 1.542 g/L in water (at 25 °C) | [3] |

| LogP (octanol/water) | 3.23 | [4] |

| Canonical SMILES | C1=CC(=CC(=C1)O)N=C=S | [3] |

| InChI Key | BWZDLMGVEVSNBI-UHFFFAOYSA-N | [3] |

Section 2: Synthesis of this compound

The synthesis of aryl isothiocyanates is a well-established area of organic chemistry, with several reliable methods available.[5] The most common and direct route to this compound involves the conversion of the corresponding primary amine, 3-aminophenol.

Recommended Synthetic Pathway: The Thiophosgene Method

The reaction of an amine with thiophosgene (CSCl₂) is a robust and widely used method for the preparation of isothiocyanates.[6] This method is generally high-yielding and proceeds under relatively mild conditions.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of phenyl isothiocyanates.[6][7]

Materials:

-

3-Aminophenol

-

Thiophosgene

-

Chloroform (or another suitable organic solvent)

-

Sodium hydroxide (NaOH) solution (e.g., 10%)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Distilled water

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 3-aminophenol (1 equivalent) in a suitable organic solvent such as chloroform in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Thiophosgene Addition: Add a solution of thiophosgene (1.1 equivalents) in the same organic solvent to the addition funnel and add it dropwise to the stirred solution of 3-aminophenol at room temperature.

-

Basification: After the addition of thiophosgene is complete, slowly add a 10% aqueous solution of sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. Maintain the pH in the neutral to slightly basic range.

-

Reaction Monitoring: Continue stirring the reaction mixture vigorously for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water, and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system to yield pale yellow needles.[1][8][9]

Section 3: Reactivity and Mechanism of Action

The chemical behavior of this compound is dominated by the electrophilic nature of the isothiocyanate group. This functional group readily reacts with nucleophiles, particularly the thiol groups of cysteine residues in proteins, to form a stable thiourea linkage.[10] This covalent modification is the primary mechanism underlying the biological activity of isothiocyanates.[10]

Sources

- 1. esschemco.com [esschemco.com]

- 2. This compound | 3125-63-1 [sigmaaldrich.com]

- 3. guidechem.com [guidechem.com]

- 4. 3-hydroxyphenyl isothiocyanate [stenutz.eu]

- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemicalpapers.com [chemicalpapers.com]

- 7. Isothiocyanate synthesis [organic-chemistry.org]

- 8. WO2018153381A1 - High-purity isothiocyanate compound preparation method for industrial production - Google Patents [patents.google.com]

- 9. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]

- 10. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 3-Isothiocyanatophenol

Aimed at Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide a comprehensive understanding of the critical physicochemical characteristics of 3-Isothiocyanatophenol. A thorough grasp of its solubility and stability is fundamental to its successful application in research and development, influencing everything from in vitro assay design to formulation strategies. This document moves beyond a simple recitation of facts to explain the underlying chemical principles, thereby empowering researchers to anticipate challenges and design robust experimental protocols.

Core Physicochemical Profile of this compound

This compound is a bifunctional aromatic compound featuring a highly reactive electrophilic isothiocyanate (-N=C=S) group and a nucleophilic phenolic hydroxyl (-OH) group. This duality in reactivity governs its behavior in various chemical and biological environments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅NOS | [1][2] |

| Molecular Weight | 151.19 g/mol | [1][2] |

| Appearance | Pale yellow needles or crystalline solid | [2] |

| CAS Number | 3125-63-1 | [2] |

| Water Solubility | 1.542 g/L (at 25 °C) | [1] |

| pKa (Phenolic OH) | ~9-10 (estimated) |

Note: The pKa is an estimate based on phenol, modulated by the electron-withdrawing isothiocyanate group. Experimental determination is recommended for pH-critical applications.

Solubility Profile: A Multi-faceted Analysis

The solubility of an active compound is a cornerstone of its developability, impacting bioavailability and formulation. The presence of both a polar hydroxyl group and a largely non-polar aromatic isothiocyanate structure gives this compound a nuanced solubility profile.

Key Determinants of Solubility

-

Solvent Polarity : As a relatively polar organic molecule, it is expected to be soluble in polar organic solvents like ethanol, methanol, acetone, and acetonitrile.[3] Its solubility in non-polar solvents such as hexanes is likely to be limited.

-

Aqueous Solubility and pH : The phenolic hydroxyl group is weakly acidic. At pH values below its pKa, the molecule is neutral and exhibits its intrinsic, limited water solubility (1.542 g/L).[1] As the pH of the aqueous medium approaches and exceeds the pKa, the phenol is deprotonated to the phenoxide anion. This ionic form is significantly more polar and, therefore, more water-soluble.

-

Temperature : The solubility of organic solids in liquid solvents generally increases with temperature.[4] However, for a thermally labile compound like an isothiocyanate, elevated temperatures can accelerate degradation, making this a critical trade-off to manage.[5]

Protocol for Experimental Solubility Determination (Shake-Flask Method)

This protocol provides a reliable method for determining the equilibrium solubility, a critical parameter for pre-formulation and in vitro studies.

Methodology:

-

Preparation : Add an excess of solid this compound to vials containing the selected solvents (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol). The excess solid is crucial to ensure saturation.

-

Equilibration : Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for 24-48 hours. This duration is typically sufficient to reach equilibrium. A preliminary time-course experiment can validate the equilibration period.

-

Phase Separation : Following equilibration, centrifuge the samples at high speed to pellet all undissolved solid material.

-

Sampling and Dilution : Carefully collect an aliquot of the clear supernatant. Dilute this aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification : Analyze the concentration of the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[6][7][8]

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Step-by-step workflow for the shake-flask solubility assay.

Stability Profile: Degradation Pathways and Mitigation Strategies

Isothiocyanates are notoriously unstable, and understanding their degradation is critical for accurate experimental results and proper storage.[5][9][10] The electrophilic carbon of the isothiocyanate group is the primary site of reactivity.

Primary Degradation Pathways

-

Hydrolysis : In aqueous environments, the isothiocyanate group is susceptible to nucleophilic attack by water, leading to hydrolysis. This process ultimately forms the corresponding primary amine (3-aminophenol) and releases hydrogen sulfide and carbon dioxide. This degradation is often accelerated in buffered solutions compared to deionized water.[9][11]

-

Reaction with Nucleophiles (Aminolysis/Thiolysis) : The high reactivity of the isothiocyanate group makes it prone to attack by other nucleophiles. This is a critical consideration in experimental design.

-

Amines : Buffers containing primary or secondary amines (e.g., Tris, glycine) will react to form thiourea derivatives, consuming the parent compound.[12]

-

Thiols : Thiol-containing compounds, such as glutathione (GSH) or cysteine in cell culture media or dithiothreitol (DTT) used as a reducing agent, will readily react to form dithiocarbamate adducts.[12]

-

-

Oxidation : The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by light, atmospheric oxygen, or trace metal ions. This often leads to the formation of colored quinone-type byproducts.[13]

Diagram 2: Major Degradation Pathways of this compound

Caption: Key chemical reactions leading to the degradation of this compound.

Recommendations for Ensuring Compound Integrity

Adherence to proper handling and storage protocols is non-negotiable for obtaining reliable and reproducible data.

Table 2: Handling and Storage Best Practices

| Area | Recommendation | Rationale |

| Long-Term Storage | Store the solid compound at -20°C or below, under an inert atmosphere (argon or nitrogen), and protected from light.[14][15] | Minimizes thermal degradation, hydrolysis from atmospheric moisture, and oxidation.[16] |

| Stock Solutions | Prepare concentrated stock solutions in anhydrous, aprotic organic solvents like DMSO or DMF.[17] Store in small, single-use aliquots at -80°C. | Avoids repeated freeze-thaw cycles which can introduce moisture. Aprotic solvents prevent reaction with the isothiocyanate group. |

| Aqueous Solutions | Prepare fresh for each experiment. If storage is unavoidable, flash-freeze aliquots and store at -80°C for short periods. | Isothiocyanates are unstable in aqueous media, with degradation occurring over hours even at low temperatures.[9][10] |

| Buffer Selection | AVOID buffers with primary or secondary amines (e.g., Tris, HEPES, glycine). USE non-nucleophilic buffers like phosphate (PBS) or phosphate-citrate. | Prevents the rapid formation of thiourea adducts, which depletes the active compound.[9] |

| Experimental Conditions | Be mindful of components in biological media (e.g., amino acids, glutathione) that can react with the isothiocyanate.[12] Conduct experiments at the lowest feasible temperature. | Biological nucleophiles will consume the compound, affecting dose-response relationships. Isothiocyanates are thermolabile.[5] |

By implementing these scientifically-grounded protocols and maintaining an awareness of the inherent reactivity of this compound, researchers can significantly enhance the quality and integrity of their scientific investigations.

References

-

Stability studies of isothiocyanates and nitriles in aqueous media. Thai Science. Available at: [Link]

-

van Eylen, D., Oey, I., Hendrickx, M., & Van Loey, A. (2007). Kinetics of the stability of broccoli (Brassica oleracea Cv. Italica) myrosinase and isothiocyanates in broccoli juice during pressure/temperature treatments. Journal of Agricultural and Food Chemistry, 55(6), 2163-2170. Available at: [Link]

-

Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Food Research. Available at: [Link]

- Song, F., et al. (2025). The stability of isothiocyanates in broccoli extract: Oxidation from erucin to sulforaphane was discovered. Food Chemistry, 480. (Note: Reference is for a future publication, details may be subject to change).

-

Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. Available at: [Link]

-

Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC. Available at: [Link]

-

Song, F., Verheust, Y., Sampers, I., & Raes, K. (2025). The stability of isothiocyanates in broccoli extract : oxidation from erucin to sulforaphane was discovered. Food Chemistry, 480. Available at: [Link]

-

Lamy, E., et al. (2012). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Separation Science, 35(18), 2413-2418. Available at: [Link]

-

A SIMPLE METHOD FOR THE QUANTIFICATION OF ISOTHIOCYANATES FROM MUSTARD. UPB Scientific Bulletin, Series B. Available at: [Link]

-

Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. ResearchGate. Available at: [Link]

-

Thiocyanate Reagent - SAFETY DATA SHEET. Hach. Available at: [Link]

-

Material Safety Data Sheet - Methyl isothiocyanate. Cole-Parmer. Available at: [Link]

-

HAZARD SUMMARY: METHYL ISOTHIOCYANATE. New Jersey Department of Health. Available at: [Link]

-

This compound [CAS 3125-63-1]. Expert Synthesis Solutions. Available at: [Link]

-

4-Isothiocyanatophenol. CAS Common Chemistry. Available at: [Link]

-

Biological Degradation of Cyanide, Thiocyanate, and Phenolic Compounds in Wastewater. Kemija u industriji. Available at: [Link]

-

Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. ChemRxiv. Available at: [Link]

-

Thiocyanate Degradation Pathway. Eawag-BBD. Available at: [Link]

-

Solubility of Organic Compounds. University of Toronto. Available at: [Link]

-

The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. MDPI. Available at: [Link]

-

Solubility and Decomposition of Organic Compounds in Subcritical Water. PMC. Available at: [Link]

-

3-Chlorophenyl isothiocyanate. PubChem. Available at: [Link]

-

Schematic diagram of antioxidant degradation pathways. ResearchGate. Available at: [Link]

-

Appendix A. Properties, Purification, and Use of Organic Solvents. ResearchGate. Available at: [Link]

-

Solubility of Ammonium Thiocyanate in Different Solvents. ResearchGate. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. esschemco.com [esschemco.com]

- 3. researchgate.net [researchgate.net]

- 4. Solubility and Decomposition of Organic Compounds in Subcritical Water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics of the stability of broccoli (Brassica oleracea Cv. Italica) myrosinase and isothiocyanates in broccoli juice during pressure/temperature treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 8. researchgate.net [researchgate.net]

- 9. thaiscience.info [thaiscience.info]

- 10. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. nj.gov [nj.gov]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. pdf.benchchem.com [pdf.benchchem.com]

3-Isothiocyanatophenol mechanism of action with nucleophiles

An In-depth Technical Guide to the Mechanism of Action of 3-Isothiocyanatophenol with Nucleophiles

Executive Summary

This compound is a bifunctional organic compound featuring a highly reactive electrophilic isothiocyanate group and a nucleophilic/ionizable phenol group. This unique structure makes it a valuable tool in chemical biology, drug development, and materials science. The isothiocyanate moiety serves as a potent Michael acceptor, readily undergoing covalent bond formation with a variety of biological and synthetic nucleophiles. Understanding the precise mechanisms, kinetics, and selectivity of these reactions is paramount for its effective application. This guide provides a detailed exploration of the core reaction mechanisms of this compound with primary classes of nucleophiles—amines, thiols, and hydroxyls. We delve into the electronic principles governing reactivity, the factors influencing reaction outcomes, and provide field-proven experimental protocols for studying these interactions and characterizing their products.

Introduction to this compound: Structure and Significance

This compound (m-ITCP) is an aromatic compound characterized by two key functional groups attached to a benzene ring: an isothiocyanate (-N=C=S) group and a hydroxyl (-OH) group at the meta position.

-

The Isothiocyanate Group (-N=C=S): This functional group is the primary site of electrophilic reactivity. The central carbon atom is highly electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms, making it susceptible to attack by nucleophiles.[1]

-

The Phenolic Group (-OH): The hydroxyl group significantly influences the electronic properties of the isothiocyanate. As a meta-director, it exerts a weak electron-withdrawing inductive effect, which can slightly enhance the electrophilicity of the isothiocyanate carbon. Furthermore, the phenol can be deprotonated under basic conditions to form a phenoxide ion, a potent nucleophile itself, which can influence reaction pathways. The presence of this group also impacts the overall solubility and pharmacokinetic properties of the molecule and its conjugates.

The dual functionality of m-ITCP allows for its use as a versatile chemical probe and a building block for more complex molecules. Its ability to covalently modify proteins and other biomolecules has led to its investigation in various applications, including the development of enzyme inhibitors and antibody-drug conjugates.[2][3]

The Isothiocyanate Moiety: An Electrophilic Hub

The reactivity of the isothiocyanate group is dictated by the electrophilic nature of its central carbon atom. Nucleophilic attack on this carbon is the cornerstone of its mechanism of action. The general reaction proceeds via a two-step addition mechanism.

-

Nucleophilic Attack: A nucleophile (Nu:) attacks the electrophilic carbon of the isothiocyanate.

-

Protonation: The resulting anionic intermediate is subsequently protonated (often by the solvent or a protonated amine) to yield the final stable adduct.

This fundamental mechanism underlies the reactions with all classes of nucleophiles, though the kinetics, product stability, and optimal conditions vary significantly.

Caption: General mechanism of nucleophilic addition to an isothiocyanate.

Reaction with Amine Nucleophiles: Formation of Thioureas

The reaction between this compound and primary or secondary amines is one of the most common and robust applications of isothiocyanate chemistry, yielding highly stable N,N'-disubstituted thiourea linkages.[4] This reaction is fundamental to many bioconjugation strategies, targeting the ε-amino group of lysine residues and the N-termini of proteins.

Mechanism: The reaction proceeds via the general nucleophilic addition mechanism. The lone pair of the amine nitrogen attacks the central carbon of the isothiocyanate. The resulting zwitterionic intermediate rapidly undergoes proton transfer to form the stable thiourea product.

Caption: Mechanism for the formation of a thiourea from an isothiocyanate and a primary amine.

Kinetics and Influencing Factors:

-

Nucleophilicity: The reaction rate is highly dependent on the nucleophilicity of the amine. Aliphatic amines react much more readily than aromatic amines due to their higher basicity and the greater availability of the nitrogen lone pair.[5]

-

pH: The reaction is pH-dependent. While the free amine is the reactive species, acidic conditions (pH < 7) will protonate the amine, rendering it non-nucleophilic. Conversely, strongly alkaline conditions (pH > 11) can lead to side reactions, including hydrolysis of the isothiocyanate. Optimal pH for labeling proteins is typically between 8.0 and 9.5.[6]

-

Steric Hindrance: Sterically hindered amines will react more slowly.

-

Solvent: The reaction is often carried out in aprotic polar solvents like DCM, DMF or acetonitrile.[5]

Experimental Protocol: Synthesis of a 3-Hydroxyphenyl Thiourea Derivative

This protocol describes the reaction of this compound with benzylamine as a model primary amine.

-

Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous acetonitrile (0.1 M). In a separate vial, prepare a solution of benzylamine (1.05 eq) in anhydrous acetonitrile.

-

Reaction: To the stirred solution of this compound, add the benzylamine solution dropwise at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the isothiocyanate starting material indicates reaction completion. A typical mobile phase for TLC could be 30% ethyl acetate in hexanes.

-

Work-up: Upon completion (typically 1-4 hours), concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure thiourea product.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The formation of the thiourea can be confirmed by the characteristic chemical shifts of the N-H protons in the NMR spectrum.

Reaction with Thiol Nucleophiles: Formation of Dithiocarbamates

Isothiocyanates react readily with thiol-containing compounds, such as cysteine residues in proteins or glutathione, to form dithiocarbamate adducts.[7] This reaction is of significant biological relevance as it represents a primary mechanism for the cellular metabolism and protein modification by isothiocyanates.[2]

Mechanism: The reaction is highly dependent on pH. At physiological pH (~7.4), a significant portion of the thiol group exists as the more nucleophilic thiolate anion (RS⁻). The thiolate attacks the isothiocyanate carbon, forming a dithiocarbamate anion, which is protonated to give the final product.

Caption: pH-dependent mechanism for dithiocarbamate formation from an isothiocyanate and a thiol.

Kinetics and Reversibility:

-

pH Dependence: The reaction rate is critically dependent on the pKa of the thiol. The reaction proceeds much faster at pH values above the thiol's pKa, where the more nucleophilic thiolate is the dominant species. For protein labeling, reactions are often performed at a slightly acidic to neutral pH (6.0-7.5) to favor cysteine modification over lysine.[6]

-

Reversibility: Unlike the highly stable thiourea bond, the dithiocarbamate linkage is reversible.[2][8] The adduct can dissociate to regenerate the free isothiocyanate and thiol. This reversibility allows for "transthiocarbamoylation," where the isothiocyanate moiety can be transferred from one thiol (e.g., glutathione) to another (e.g., a cysteine residue on a protein).[2] This has profound implications for the biological activity and distribution of isothiocyanate-based drugs.

Experimental Protocol: Monitoring Reaction with N-acetyl-L-cysteine (NAC) by HPLC

-

Solution Preparation: Prepare stock solutions of this compound (10 mM in acetonitrile) and NAC (100 mM in a 100 mM phosphate buffer, pH 7.4).

-

Reaction Initiation: In a microcentrifuge tube, combine 50 µL of the phosphate buffer, 10 µL of the NAC stock solution, and initiate the reaction by adding 10 µL of the this compound stock solution. The final concentrations will be approximately 1.4 mM isothiocyanate and 14 mM NAC.

-

Time Points: At various time points (e.g., 0, 2, 5, 10, 30, 60 minutes), quench the reaction by adding 100 µL of a 1% formic acid in acetonitrile solution.

-

HPLC Analysis: Analyze the quenched samples by Reverse-Phase HPLC (RP-HPLC) with UV detection (e.g., at 240-280 nm). Use a C18 column with a gradient elution, for example, from 95% water (with 0.1% formic acid) to 95% acetonitrile (with 0.1% formic acid).

-

Data Analysis: Quantify the peak areas of the remaining this compound and the newly formed dithiocarbamate product over time to determine the reaction kinetics.

Reaction with Hydroxyl Nucleophiles and Water

The reaction of isothiocyanates with hydroxyl groups (from alcohols or water) is generally much slower than with amines or thiols. These reactions often require catalysts or forcing conditions to proceed at a significant rate.

-

Reaction with Alcohols: In the presence of a strong base (e.g., NaH) or certain catalysts, alcohols can react with isothiocyanates to form O-alkyl thiocarbamates.[9][10] The base deprotonates the alcohol to the more nucleophilic alkoxide, which then attacks the isothiocyanate.

-

Reaction with Water (Hydrolysis): Isothiocyanates are generally stable in neutral aqueous solutions but can undergo slow hydrolysis under strongly acidic or basic conditions.[11][12] The initial product is an unstable thiocarbamic acid, which readily decomposes to the corresponding primary amine and carbonyl sulfide (COS), or H₂S and CO₂.[12] This degradation pathway is a critical consideration for the stability and shelf-life of isothiocyanate-containing compounds in aqueous formulations.

Comparative Reactivity and Selectivity

The utility of this compound in complex biological systems stems from its differential reactivity towards various nucleophiles. This selectivity can be exploited to achieve targeted modifications.

The general order of nucleophilic reactivity towards isothiocyanates under physiological conditions is:

Thiolate (RS⁻) > Amine (RNH₂) >> Thiol (RSH) > Hydroxyl (ROH) / Water (H₂O)

This reactivity trend allows for the selective labeling of cysteine residues over lysine residues by carefully controlling the reaction pH. At a pH of ~7, cysteine (pKa ~8.5) exists partially as the highly reactive thiolate, while lysine (pKa ~10.5) is predominantly in its protonated, non-reactive ammonium form.

| Nucleophile | Product | Relative Rate | Optimal pH | Bond Stability |

| Amine (R-NH₂) | Thiourea | Fast | 8.0 - 9.5 | Very High (Stable) |

| Thiol (R-SH) | Dithiocarbamate | Very Fast | > 7.0 | Moderate (Reversible) |

| Alcohol (R-OH) | O-Alkyl Thiocarbamate | Very Slow | > 12 (or catalyst) | Moderate |

| Water (H₂O) | Amine + COS | Extremely Slow | Acidic or Basic | (Decomposition) |

This pH-dependent selectivity is a cornerstone of modern bioconjugation strategies.[6][13]

Caption: Experimental workflow to investigate the pH-dependent selectivity of this compound.

Analytical Methodologies

A robust analytical toolkit is essential for studying the reactions of this compound and characterizing the resulting products.

-

High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction kinetics, assessing purity, and quantifying reactants and products.[14] Reverse-phase HPLC with UV-Vis detection is standard.

-

Mass Spectrometry (MS): Essential for confirming the identity of reaction products by determining their precise molecular weight.[15] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex reaction mixtures and identifying sites of modification on proteins.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive method for elucidating the precise chemical structure of novel adducts in detail.

Conclusion

This compound is a powerful electrophilic reagent whose mechanism of action is centered on the nucleophilic addition to its isothiocyanate carbon. The reactivity and selectivity of this process are highly tunable, primarily through the control of pH, which dictates the protonation state and relative nucleophilicity of amines and thiols. The formation of stable thioureas with amines and reversible dithiocarbamates with thiols provides a versatile platform for applications ranging from protein labeling to the design of covalent inhibitors. A thorough understanding of these fundamental mechanisms, as outlined in this guide, is critical for researchers and scientists aiming to harness the full potential of this versatile molecule.

References

-

Németh, A. G., Keserű, G. M., & Ábrányi-Balogh, P. (2019). A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates. Beilstein Journal of Organic Chemistry, 15, 1523–1533. [Link][9][10][16]

-

Wikipedia. (2023). Riemschneider thiocarbamate synthesis. Wikipedia, The Free Encyclopedia. [Link]

-

Zhang, Z., et al. (2008). The Reaction of Allyl Isothiocyanate with Hydroxyl/Water and b-Cyclodextrin Using Ultraviolet Spectrometry. Acta Alimentaria, 37(2), 223-232. [Link][11][17]

-

Németh, A. G., et al. (2019). A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates. ResearchGate. [Link]

-

Various Authors. (2010). ChemInform Abstract: Synthesis of Thiocarbamates from Thiols and Isocyanates under Catalyst- and Solvent-Free Conditions. ResearchGate. [Link]

-

Fawsitt, C. H., et al. (1983). The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2, (4), 533-538. [Link][18]

-

Kawakishi, S., & Namiki, M. (1969). Decomposition of Allyl Isothiocyanate in Aqueous Solution. Agricultural and Biological Chemistry, 33(3), 452-459. [Link]

-

Hansen, N. I., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry, 119, 66-74. [Link][15][19]

-

Joseph, V. B., et al. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2, (3), 339-341. [Link][12]

-

Li, G., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 291-297. [Link][20]

-

Plaszkó, T., et al. (2021). Reaction of isothiocyanates with nucleophiles. ResearchGate. [Link][1]

-

Castro, E. A., et al. (2004). Kinetics and Mechanisms of Reactions of Thiol, Thiono, and Dithio Analogues of Carboxylic Esters with Nucleophiles. Chemical Reviews, 104(6), 2939-3002. [Link]

-

Kyriakoudi, A., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 26(19), 5863. [Link][14]

-

Tzani, A., et al. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 26(23), 7356. [Link]

-

Altaha, S., et al. (2022). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. [Link][6]

-

Santa, T. (2013). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). ResearchGate. [Link]

-

Ahn, Y. H., et al. (2010). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry, 285(30), 22947-22953. [Link][2]

-

Perveen, S., et al. (2010). Effect of successive increase in alcohol chains on reaction with isocyanates and isothiocyanates. Natural Product Research, 24(1), 18-23. [Link]

-

Reddit User Community. (2023). How anyone have experience with reacting amines with phenyl isothiocyanate? Reddit r/OrganicChemistry. [Link][5]

-

Németh, A. G., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(42), 25055-25060. [Link][3]

-

Németh, A. G., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Publishing. [Link][13]

-

Li, Y., et al. (2023). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Foods, 12(18), 3410. [Link][7]

-

Drobnica, L., & Augustin, J. (1965). The reaction of fluorescein isothiocyanate with thiols. Collection of Czechoslovak Chemical Communications, 30(4), 1221-1227. [Link][8]

-

van der Wijk, T., et al. (2013). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Maastricht University. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The reaction of fluorescein isothiocyanate with thiols: a method for assay of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. d-nb.info [d-nb.info]

- 17. ftb.com.hr [ftb.com.hr]

- 18. The kinetics and mechanism of aminolysis of isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Using 3-Isothiocyanatophenol as a derivatizing agent for HPLC

An Application Guide to HPLC Analysis of Primary and Secondary Amines Using 3-Isothiocyanatophenol as a Pre-Column Derivatizing Agent

Introduction: Overcoming Detection Challenges in HPLC

In the fields of pharmaceutical development, metabolomics, and quality control, High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for analytical separation. However, a significant challenge arises when analyzing compounds that lack a native chromophore or fluorophore, rendering them invisible to common UV-Vis or fluorescence detectors. Aliphatic amines, amino acids, and certain drug metabolites fall into this category, necessitating a chemical modification step known as derivatization.

Pre-column derivatization introduces a chemical tag to the analyte before it enters the HPLC column. This process not only imparts desirable detection characteristics but can also dramatically improve the chromatographic behavior of highly polar or volatile analytes. While numerous derivatizing agents exist, this compound offers a unique combination of functionalities. Its isothiocyanate group provides a reliable reaction pathway with primary and secondary amines, while the integral phenolic group serves as a versatile handle for multiple detection modes, including UV-absorbance, fluorescence, and electrochemical detection.

This guide provides a comprehensive overview of the principles, protocols, and applications of this compound as a derivatizing agent, designed for researchers and drug development professionals seeking to establish robust and sensitive analytical methods for amine-containing compounds.

Principle of Derivatization: The Thiourea Formation

The core of the derivatization process lies in the reaction between the isothiocyanate group (-N=C=S) of this compound and the nucleophilic primary or secondary amine group of an analyte. This reaction, conducted under basic conditions, proceeds via a nucleophilic addition mechanism to form a highly stable, UV-active phenylthiocarbamyl (PTC) or thiourea derivative.

The Causality Behind the Conditions: The choice of a basic pH (typically 9-11) is critical. In this range, the amine group (-NH₂) of the analyte is deprotonated, making it a stronger nucleophile, which is essential for an efficient attack on the electrophilic central carbon of the isothiocyanate group.[1] This ensures a rapid and complete reaction, which is fundamental for quantitative analysis. The resulting thiourea derivative is significantly less polar than the original amine, a property that enhances its retention on reversed-phase (RP) HPLC columns, allowing for better separation from polar matrix components.[2]

Caption: Derivatization reaction of an amine with this compound.

Advantages of the Phenolic Moiety

While the isothiocyanate reaction is common to reagents like Phenyl isothiocyanate (PITC), the hydroxyl group (-OH) on the phenol ring of this compound provides distinct advantages:

-

Enhanced UV Detection: The phenol group acts as a strong chromophore, allowing for sensitive detection at wavelengths around 254 nm to 280 nm, typical for phenolic compounds.

-

Potential for Fluorescence Detection: Phenols are known to fluoresce, which can potentially be exploited for highly sensitive detection, although this may require pH optimization of the mobile phase or post-column modification to induce fluorescence.

-

Electrochemical Activity: The hydroxyl group is electrochemically active and can be readily oxidized.[3] This opens the possibility of using highly sensitive and selective electrochemical detectors, which are less susceptible to matrix interference than UV detectors.[4][5]

Detailed Application Protocol

This section provides a robust, step-by-step protocol for the derivatization of amine-containing analytes using this compound. The protocol is adapted from well-established methods for PITC and should be optimized for specific analytes and matrices.[6][7][8]

I. Required Reagents and Materials

-

Analyte Standard/Sample: Accurately weighed standard or prepared sample extract.

-

Derivatizing Reagent: this compound solution (e.g., 10 mg/mL in acetonitrile).

-

Coupling Buffer: Triethylamine (TEA) solution (e.g., 1 M in acetonitrile). This base catalyzes the reaction.

-

Solvents: HPLC-grade acetonitrile, methanol, and water.

-

Extraction Solvent: n-Hexane or heptane for removing excess reagent.

-

Reconstitution Solvent: Mobile phase A or a suitable mixture (e.g., 20:80 acetonitrile:water).

-

Equipment: Vortex mixer, centrifuge, nitrogen evaporator, 1.5 mL microcentrifuge tubes, calibrated pipettes, 0.22 µm syringe filters.

II. Experimental Workflow

The entire process, from sample preparation to HPLC injection, follows a systematic workflow designed to ensure complete derivatization and sample cleanup.

Caption: General experimental workflow for amine derivatization.

III. Step-by-Step Derivatization Procedure

-

Sample Preparation:

-

Prepare a stock solution of your analyte standard or sample extract in acetonitrile at a suitable concentration (e.g., 1 mg/mL).

-

Pipette 100 µL of the sample/standard solution into a 1.5 mL microcentrifuge tube.

-

-

Derivatization Reaction:

-

Add 100 µL of the 1 M triethylamine-acetonitrile solution to the sample tube.

-

Add 100 µL of the 0.2 M this compound-acetonitrile solution.

-

Rationale: Adding the base first ensures the reaction environment is optimized for the subsequent nucleophilic attack. The molar excess of the derivatizing reagent drives the reaction to completion.

-

Vortex the mixture thoroughly for 1 minute.

-

Incubate the reaction at room temperature for 60 minutes. For less reactive amines, gentle heating (e.g., 40-50°C) may be required, but this must be optimized to avoid degradation.

-

-

Removal of Excess Reagent & Solvents:

-

After incubation, evaporate the solvent completely under a gentle stream of nitrogen. This step removes the volatile base (TEA) and reaction solvent.

-

To the dried residue, add 200 µL of HPLC-grade water and vortex to dissolve the derivatized analyte.

-

Add 400 µL of n-hexane, vortex vigorously for 30 seconds, and centrifuge for 5 minutes to separate the phases.

-

Rationale: This liquid-liquid extraction is a critical cleanup step. The unreacted, hydrophobic this compound partitions into the upper n-hexane layer, while the more polar thiourea derivative remains in the lower aqueous layer.[8]

-

Carefully remove and discard the upper n-hexane layer. Repeat this extraction step at least one more time to ensure complete removal of the excess reagent.

-

Evaporate the remaining aqueous layer to dryness under a nitrogen stream.

-

-

Sample Reconstitution:

-

Reconstitute the dried, purified derivative in a precise volume (e.g., 200 µL) of the reconstitution solvent.

-

Vortex to ensure complete dissolution.

-

Filter the final solution through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for analysis.

-

HPLC Method Parameters: A Validated Starting Point

The following table provides recommended starting conditions for the HPLC analysis of this compound derivatives. Optimization will be necessary based on the specific analytes and available instrumentation.

| Parameter | Recommended Condition | Rationale & Expert Insights |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | The C18 stationary phase provides the necessary hydrophobicity to retain the thiourea derivatives effectively.[6][9] |

| Mobile Phase A | 25 mM Sodium Phosphate Buffer, pH 6.5 | A buffered aqueous phase is crucial for maintaining consistent peak shapes and retention times, especially for ionizable compounds. |

| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. |

| Gradient Elution | 0-5 min: 95% A, 5% B5-25 min: Linear gradient to 50% A, 50% B25-30 min: Linear gradient to 5% A, 95% B30-35 min: Hold at 95% B35-40 min: Return to initial conditions | A gradient is essential for separating a mixture of derivatives with varying polarities and for eluting any strongly retained matrix components. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |

| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature improves reproducibility and can enhance peak symmetry. |

| Injection Volume | 10 - 20 µL | The optimal volume depends on analyte concentration and detector sensitivity. |

| Detection | UV-Vis: 254 nmElectrochemical: Glassy Carbon Electrode, +0.8V vs Ag/AgCl | 254 nm is a common wavelength for detecting aromatic compounds.[7] The electrochemical potential is an estimated starting point for the oxidation of the phenolic hydroxyl group and requires empirical optimization. |

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or Low Derivatization | Inactive reagent; presence of water/acid in the initial sample; incorrect pH. | Use a freshly prepared derivatizing solution. Ensure the initial sample is dry. Verify the basicity of the coupling buffer. |

| Multiple Peaks for a Single Analyte | Incomplete reaction; side reactions; degradation of the derivative. | Increase reaction time or temperature. Ensure complete removal of excess reagent. Check the stability of the reconstituted sample over time. |

| Poor Peak Shape (Tailing/Fronting) | Column degradation; inappropriate mobile phase pH; sample overload. | Use a guard column or replace the analytical column. Adjust the mobile phase pH. Inject a smaller sample volume or dilute the sample. |

| High Baseline Noise | Contaminated mobile phase; detector lamp issue; electrochemical cell fouling. | Filter all mobile phases. Replace the detector lamp if nearing its lifespan. For EC detection, polish the electrode surface as per the manufacturer's instructions. |

References

- Freitas, V. A. P., & Dias, C. (2015). Recent Developments in the HPLC Separation of Phenolic Food Compounds. Critical Reviews in Analytical Chemistry.

- Maria, G., & D’Archivio, A. A. (2019). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Analytical Methods.

- Naczk, M., & Shahidi, F. (2004). Techniques for Analysis of Plant Phenolic Compounds. Food Chemistry.

- Santa, T. (2010). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry.

- Javornik, U., et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry.

-

Santa, T., et al. (2009). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry. ResearchGate. [Link]

- Husek, P. (2012). Phenyl isothiocyanate, for HPLC derivatization, the detection of alcohols and amines, >=99.0%. Thomas Scientific Product Page.

- Roinila, J., et al. (2017). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. International Journal of Pharmaceutical and Clinical Research.

- Aitken, D. J., et al. (2012).

- Tarr, G. E. (1986). Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate. Methods in Protein Sequence Analysis.

- Javornik, U., et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. PubMed.

- Dikma Technologies. (n.d.). Instructions of 18 Natural Amino Acids Analysis with HPLC by Phenylisothiocyanate (PITC) Pre-column Derivatization Method.

- BenchChem. (2025). Application Notes and Protocols for (1-Isothiocyanatoethyl)

- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.

- Kirilova, E., et al. (2024). Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label.

- Zhang, Y., et al. (2023). A 19F-Labeled Isothiocyanate Derivatizing Agent for the Chiral Discrimination of Cyclic Secondary Amines. PubMed.

-

ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate Figure. [Link]

- Henkel, K. (1989). Process for the derivatization of amino acids with phenyl isothiocyanate for HPLC and devices therefor.

- Reddy, J. S., et al. (2007). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal.

- Park, S. K., et al. (2000). Automated HPLC analysis of glutathione and thiol-containing compounds in grape juice and wine using pre-column derivatization with fluorescence detection. Food Chemistry.

- Liu, Y., et al. (2018). An ultrasensitive electrochemical sensor for the detection of acetaminophen via a three-dimensional hierarchical nanoporous gold wire electrode. Analyst.

-

Cârâc, G., et al. (2024). Selective Recognition of Synthetic Stimulants via a Thio-phene-Derived Polymeric Layer on Graphite Electrodes. ResearchGate. [Link]

- O'Connell, P. (2022). The Electrochemical Detection of Acetaminophen and the Enantioselective Recognition of Tyrosine Enantiomers using a modified carbon-based electrode. Maynooth University Research Archive Library.

- Pandey, G., et al. (2018). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). Journal of Pharmaceutical and Biomedical Analysis.

- Jayanthi, V., et al. (2021). Highly Selective Mercury Detection at Partially Oxidized Graphene/Poly(3,4-Ethylenedioxythiophene):Poly(Styrenesulfonate) Nanocomposite Film-Modified Electrode. Frontiers in Chemistry.

- Kaewpirom, S., et al. (2022). Development of an Electrochemical Biosensor Based on Polypyrrole-3-carboxylic Acid/Polypyrrole/Au Nanoparticle Composites for Detection of Dopamine. Polymers.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 4. An ultrasensitive electrochemical sensor for the detection of acetaminophen via a three-dimensional hierarchical nanoporous gold wire electrode - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. Frontiers | Highly Selective Mercury Detection at Partially Oxidized Graphene/Poly(3,4-Ethylenedioxythiophene):Poly(Styrenesulfonate) Nanocomposite Film-Modified Electrode [frontiersin.org]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]

- 8. hplc.eu [hplc.eu]

- 9. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

Covalent modification of peptides with 3-Isothiocyanatophenol

An Application Guide to the Covalent Modification of Peptides with 3-Isothiocyanatophenol

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the covalent modification of peptides using this compound. It delves into the underlying chemical principles, provides detailed experimental protocols, and outlines methods for the characterization of the resulting thiourea-linked peptide conjugate.

Introduction: The Versatility of Isothiocyanate Chemistry

Isothiocyanates (ITCs) are a class of reactive compounds characterized by the functional group -N=C=S. The electrophilic nature of the central carbon atom makes it highly susceptible to nucleophilic attack by primary amines, such as the N-terminal α-amine and the ε-amine of lysine residues within a peptide sequence.[1][2][3] This reaction, which forms a highly stable thiourea linkage, is the cornerstone of the classical Edman degradation method for peptide sequencing and has been widely adapted for various bioconjugation applications.[4][5][6][7]

The modification of peptides with this compound introduces not only a stable covalent tag but also a phenolic group. This moiety can serve as a spectroscopic handle or a potential site for further chemical elaboration, enhancing the utility of the modified peptide in various research and development contexts, from creating diagnostic probes to developing novel therapeutic candidates.

The Chemical Principle: Thiourea Formation

The covalent modification proceeds via a nucleophilic addition mechanism. Under mildly alkaline conditions (typically pH 8.0-9.5), the primary amine groups of the peptide are deprotonated, enhancing their nucleophilicity.[5][8] These nucleophilic amines then attack the electrophilic carbon of the isothiocyanate group on this compound.

The reaction is highly efficient and specific for primary amines, yielding a stable phenylthiocarbamoyl derivative, commonly referred to as a thiourea linkage.[9][10][11] This robust covalent bond is resistant to hydrolysis under typical physiological and experimental conditions.

Caption: Mechanism of thiourea linkage formation.

Experimental Workflow: A Step-by-Step Guide

A successful modification strategy relies on careful preparation, controlled reaction conditions, and robust purification and analysis. The following workflow provides a validated system for achieving high-yield modification.

Caption: Overall experimental workflow for peptide modification.

Detailed Application Protocols

Materials and Reagents

-

Peptide: Purified peptide (>95% purity) containing at least one primary amine (N-terminus or Lysine).

-

This compound: High-purity reagent.

-

Solvent for Reagent: Anhydrous, amine-free Dimethylformamide (DMF) or Acetonitrile (ACN).[9][12]

-

Reaction Buffer: 50-100 mM Sodium Bicarbonate or Sodium Borate buffer, pH 8.5-9.0.[8][9][13]

-

Purification Solvents:

-

Equipment:

Protocol 1: Covalent Labeling of a Peptide in Solution

This protocol describes the modification of a peptide in a homogenous solution phase.